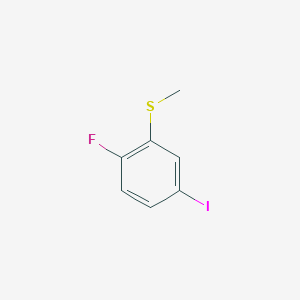

2-Fluoro-5-iodothioanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-iodo-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMOUZHRRVLYEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Advanced Synthetic Methodologies

Strategic Disconnections for 2-Fluoro-5-iodothioanisole

The primary disconnections for this compound involve the carbon-sulfur (C-S) bond and the carbon-iodine (C-I) bond. This leads to two main retrosynthetic pathways:

Pathway A: C-S Bond Formation: This approach involves the reaction of a pre-functionalized 1-fluoro-4-iodobenzene (B1293370) derivative with a methylthiolating agent.

Pathway B: C-I Bond Formation: This strategy starts with a 2-fluorothioanisole (B1305481) precursor, followed by a regioselective iodination step.

The feasibility of each pathway is dictated by the availability of starting materials and the efficiency of the key bond-forming reactions.

The creation of the C-S bond is a critical step in many synthetic routes to thioanisoles. Several powerful methods have been developed to achieve this transformation.

Transition metal-catalyzed cross-coupling reactions are a mainstay for the formation of C-S bonds. acsgcipr.org Palladium-based catalysts, in particular, have proven highly effective in the thioetherification of aryl halides. acsgcipr.org The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the thiol and subsequent reductive elimination to yield the aryl thioether. acsgcipr.org The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and functional group tolerance. acsgcipr.org While palladium is common, other metals like copper and nickel have also been employed. acsgcipr.orgnih.gov

| Catalyst System | Electrophile | Nucleophile | Conditions | Yield |

| Pd(dba)2 / Xantphos | Aryl Iodide | Methanethiol | Base, Toluene, 110°C | High |

| CuI / Ligand | Aryl Bromide | Sodium Thiomethoxide | Base, Solvent, Temp | Variable |

| NiCl2(dppp) | Aryl Chloride | Thiophenol | Base, Solvent, Temp | Good |

This table presents representative examples of metal-catalyzed C-S bond formation reactions. Specific conditions and yields may vary depending on the substrates and ligands used.

While metal-catalyzed methods are powerful, the development of metal-free alternatives is an area of active research, driven by the desire for more sustainable and cost-effective syntheses. researchgate.netrsc.org These methods often rely on the activation of the aryl substrate through other means, such as the formation of an electron-deficient intermediate that is susceptible to nucleophilic attack by a thiolate. researchgate.net Visible-light-promoted methods have also emerged as a green alternative for C-S bond formation, often proceeding through radical intermediates. elsevierpure.com

Aryne intermediates offer a unique approach to C-S bond formation. acs.org In this method, an ortho-dihaloarene is treated with a strong base to generate a highly reactive aryne. This intermediate then readily undergoes nucleophilic attack by a thiol to form the desired thioether. A key advantage of this method is the potential for high regioselectivity, dictated by the substitution pattern of the aryne precursor.

The introduction of the iodine atom onto the aromatic ring is another critical transformation in the synthesis of this compound.

Achieving the correct regiochemistry during iodination is paramount. The directing effects of the existing fluorine and methylthio substituents on the aromatic ring play a crucial role. The fluorine atom is an ortho-, para-director, while the methylthio group is also an ortho-, para-director. Therefore, direct iodination of 2-fluorothioanisole would likely lead to a mixture of products.

To overcome this challenge, a common strategy involves the use of a pre-installed directing group or the selection of specific iodinating agents and conditions that favor the desired isomer. For instance, electrophilic iodination using reagents like N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent can be employed. The reaction conditions can be tuned to control the regioselectivity of the iodination.

| Iodinating Reagent | Substrate | Conditions | Major Product |

| I2 / HIO3 | 2-Fluoroanisole | Acetic Acid, H2SO4 | 2-Fluoro-5-iodoanisole |

| NIS | 2-Fluorothioanisole | Acetonitrile, RT | Mixture of isomers |

| I2 / Ag2SO4 | Chlorinated Anilines | Dichloromethane | Para-iodinated product nih.gov |

This table illustrates various iodination methods. The regioselectivity is highly dependent on the substrate and reaction conditions.

Halogenation and Functional Group Interconversion on the Aromatic Ring

Precursor Synthesis and Functionalization

The synthesis of this compound relies on the availability of suitably functionalized precursors.

Synthesis of Halogenated Benzaldehyde (B42025) and Benzoic Acid Precursors

One potential synthetic route involves the use of halogenated benzaldehyde or benzoic acid precursors. For instance, the synthesis of 2-fluoro-3-iodo-benzoic acid can be achieved from o-fluoroiodobenzene through carboxylation using reagents like n-butyllithium and dry ice (solid carbon dioxide). libretexts.org Similarly, 2-fluoro-5-bromobenzaldehyde can be prepared from o-fluorobenzaldehyde via bromination. While not direct precursors to this compound, these compounds represent key intermediates in the synthesis of functionalized fluoro-iodo-aromatics. The aldehyde or carboxylic acid functionality would then require conversion to the methylthio group.

| Precursor | Starting Material | Reagents | Key Transformation |

| 2-Fluoro-3-iodo-benzoic acid | o-Fluoroiodobenzene | n-Butyllithium, Dry Ice | Carboxylation |

| 2-Fluoro-5-bromobenzaldehyde | o-Fluorobenzaldehyde | Brominating agent, Lewis acid | Bromination |

Derivatization of Simple Fluoro- or Iodo-Substituted Aromatics

A more direct approach involves the derivatization of simpler, commercially available fluoro- or iodo-substituted aromatics. A plausible and efficient strategy is the direct iodination of 4-fluorothioanisole. The methylthio (-SCH3) group is an ortho, para-directing and activating group in electrophilic aromatic substitution. minia.edu.eg When considering the electrophilic iodination of 4-fluorothioanisole, the directing effects of both the fluorine and the methylthio groups must be taken into account. The fluorine at C4 and the methylthio group at C1 would direct the incoming iodine electrophile. The interplay of these directing effects is crucial for achieving the desired this compound isomer.

Another viable route starts from 2-fluoro-5-nitroaniline (B1294389). This precursor can be synthesized by the selective reduction of 2,4-dinitrofluorobenzene using iron in the presence of an acid. google.com The nitro group at the 2-position is preferentially reduced. Subsequently, the 2-fluoro-5-nitroaniline can be reduced to 2-fluoro-5-aminoaniline. This aniline (B41778) derivative can then undergo a diazotization-iodination reaction (a variation of the Sandmeyer reaction) to introduce the iodine atom, yielding 2-fluoro-5-iodoaniline. researchgate.net The final step would involve the introduction of the methylthio group.

| Starting Material | Intermediate | Target Precursor | Key Transformations |

| 2,4-Dinitrofluorobenzene | 2-Fluoro-5-nitroaniline | 2-Fluoro-5-aminoaniline | Selective reduction |

| 2-Fluoro-5-aminoaniline | Diazonium salt | 2-Fluoro-5-iodoaniline | Diazotization-Iodination |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to maximize the yield and purity of this compound.

For the direct iodination of 4-fluorothioanisole, the choice of iodinating agent and catalyst is critical for achieving the desired regioselectivity. Reagents such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid are known to be effective for the iodination of electron-rich aromatic compounds under mild conditions. organic-chemistry.org The solvent can also play a significant role in modulating the reactivity and selectivity of the reaction.

In the route proceeding through 2-fluoro-5-iodoaniline, the diazotization and iodination steps require careful control of temperature and reagent addition to suppress the formation of side products. The subsequent introduction of the methylthio group would necessitate the exploration of various methods, such as reaction with dimethyl disulfide or other methylthiolating agents, potentially under transition-metal catalysis.

The table below summarizes key reaction parameters that would require optimization for the synthesis of this compound.

| Synthetic Step | Key Parameters to Optimize | Potential Reagents/Conditions |

| Iodination of 4-fluorothioanisole | Iodinating agent, Catalyst, Solvent, Temperature | NIS/TFA, I2/Ag(I) salts, CH3CN, CH2Cl2, Room temperature |

| Diazotization of 2-fluoro-5-aminoaniline | Diazotizing agent, Acid, Temperature | NaNO2, HCl, H2SO4, 0-5 °C |

| Iodination of diazonium salt | Iodine source | KI, I2 |

| Introduction of methylthio group | Methylthiolating agent, Catalyst, Solvent | (CH3)2S2, Cu(I) catalyst, DMF, DMSO |

Reaction Chemistry and Mechanistic Investigations

Reactivity of the Thioanisole (B89551) Moiety

The thioanisole group contains a sulfur atom bonded to a methyl group and the aromatic ring. The sulfur atom, with its lone pairs of electrons, is the primary site of reactivity for this part of the molecule.

The sulfur atom in the thioanisole moiety is nucleophilic and can react with electrophiles.

Protonation: In the presence of strong acids, the sulfur atom can be protonated to form a sulfonium ion.

Methylation: Reaction with methylating agents, such as methyl iodide, would also lead to the formation of a sulfonium salt.

The reactivity of the sulfur atom is influenced by the electronic effects of the substituents on the aromatic ring. The fluorine atom, being strongly electronegative, would withdraw electron density from the ring, making the sulfur slightly less nucleophilic than in unsubstituted thioanisole.

The sulfur atom in a thioanisole is in the +2 oxidation state and can be oxidized to higher oxidation states.

Oxidation to Sulfoxide: Mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), would be expected to oxidize the sulfide to a sulfoxide (2-fluoro-5-iodophenyl methyl sulfoxide).

Oxidation to Sulfone: Stronger oxidizing agents, or an excess of the oxidizing agent, would further oxidize the sulfoxide to a sulfone (2-fluoro-5-iodophenyl methyl sulfone).

The general reactivity for the oxidation of sulfides to sulfoxides and sulfones is well-established. rsc.org

Transformations Involving the Aromatic Halogens (Iodine and Fluorine)

The aromatic ring of 2-fluoro-5-iodothioanisole is substituted with two different halogen atoms, iodine and fluorine. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making the iodine atom the primary site for transformations such as cross-coupling reactions.

The carbon-iodine bond is a common reaction site for palladium-catalyzed and copper-mediated cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

While no specific examples for this compound are available, aryl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Reaction: This would involve the reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Stille Reaction: This reaction would utilize an organostannane reagent to couple with the aryl iodide.

Sonogashira Reaction: Coupling with a terminal alkyne would be expected to proceed smoothly under standard Sonogashira conditions (palladium catalyst, copper(I) co-catalyst, and a base).

Buchwald-Hartwig Amination: This would involve the coupling of an amine with the aryl iodide in the presence of a palladium catalyst and a base to form a new carbon-nitrogen bond.

Copper-mediated reactions are also widely used for the formation of new bonds at the aryl iodide position.

Ullmann Condensation: This classic reaction would involve the coupling of the aryl iodide with a nucleophile, such as an alcohol, amine, or thiol, in the presence of a copper catalyst, often at elevated temperatures.

Due to the lack of specific literature for this compound, no data tables with detailed research findings can be provided. The information presented is based on the general reactivity of the functional groups present in the molecule.

Cross-Coupling Reactions at the Aryl Iodide Position

Transition-Metal-Free Cross-Couplings

While transition-metal-catalyzed reactions are dominant in cross-coupling chemistry, there is a growing interest in metal-free alternatives to reduce costs and metal contamination in products. For a substrate like this compound, the carbon-iodine (C-I) bond is the most likely site for such reactions due to its lower bond dissociation energy compared to the C-F and C-S bonds.

Transition-metal-free aryl-aryl bond formation can be achieved through several strategies. One prominent method involves the use of hypervalent iodine reagents, which can act as aryl group donors in coupling reactions. researchgate.netnih.gov In these processes, an aryl iodide can be activated to form a diaryliodonium salt, which then couples with a nucleophilic partner. beilstein-journals.org Another significant metal-free approach is base-promoted homolytic aromatic substitution (HAS). acs.org In this type of reaction, a strong base, such as potassium tert-butoxide (KOtBu), can promote a single-electron transfer (SET) from an additive or the base itself to the aryl halide. acs.org This generates a radical anion, which fragments to produce an aryl radical and a halide anion. The resulting aryl radical can then react with another aromatic partner. For this compound, this pathway would involve the formation of a 2-fluoro-5-(methylthio)phenyl radical, which could then engage in C-C or C-heteroatom bond formation. These reactions, however, can sometimes suffer from a lack of regioselectivity. acs.org

Furthermore, direct C-S cross-coupling reactions under metal-free, visible-light-promoted conditions have been developed, typically involving the interaction between an aryl halide and a thiol. nih.gov These reactions proceed via an intermolecular charge transfer mechanism, offering a green alternative to traditional methods.

Nucleophilic Aromatic Substitution (SNAr) Reactions involving Fluorine

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings. The classic SNAr mechanism is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. mdpi.com This pathway is typically efficient only for aromatic rings that are "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group, as these groups are necessary to stabilize the anionic intermediate. rsc.org

The aromatic ring of this compound is considered non-activated or even electron-rich. The fluorine atom is electronegative, but the thioanisole (-SMe) and iodo (-I) groups are not sufficiently electron-withdrawing to stabilize a Meisenheimer complex effectively. Therefore, subjecting this compound to classical SNAr conditions to displace the fluoride ion would likely be unsuccessful or require harsh conditions. nii.ac.jp

However, recent advancements have enabled SNAr on unactivated fluoroarenes. researchgate.netresearchgate.netacs.org These reactions often proceed through alternative mechanisms:

Concerted SNAr (CSNAr): In this mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single step, avoiding the formation of a high-energy Meisenheimer intermediate. springernature.comresearchgate.net DFT calculations suggest this pathway is more common than previously thought, especially for substrates that lack strong activating groups. rsc.orgspringernature.com

Photoredox Catalysis: Organic photoredox catalysts can be used to activate fluoroarenes towards nucleophilic attack. This method involves the formation of a cation radical from the fluoroarene, which dramatically increases its electrophilicity and susceptibility to substitution by various nucleophiles, including amines and carboxylic acids. researchgate.netacs.org

These modern methods provide potential routes for the selective functionalization of the C-F bond in this compound under relatively mild conditions.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique that utilizes a directing metalation group (DMG) on an aromatic ring to guide deprotonation by a strong organolithium base to an adjacent ortho position. baranlab.orgorganic-chemistry.org The DMG coordinates to the lithium cation, lowering the kinetic barrier for deprotonation at the proximal site. baranlab.org

For this compound, the thioether (-SMe) group can potentially serve as a DMG. While not among the most powerful DMGs, heteroatom-containing groups like ethers and thioethers can direct lithiation. The relative directing ability of various groups has been established through competition experiments. harvard.edu In this molecule, the thioether at C-1 could direct deprotonation to either the C-2 or C-6 position. However, the C-2 position is already substituted with a fluorine atom. Therefore, the most probable site for metalation would be the C-6 position. The fluorine atom itself can also act as a moderate DMG, but it is generally weaker than a thioether. The resulting aryllithium species at C-6 could then be trapped with a wide range of electrophiles, allowing for the regioselective introduction of a new substituent.

Table 1: Relative Directing Ability of Common Functional Groups in Directed Ortho-Metalation

| Directing Group Strength | Examples |

| Strong | -CONR₂, -SO₂NR₂, -O(CONR₂) |

| Moderate | -OMe, -NR₂, -F, -SMe |

| Weak | -CH₂NR₂, -Cl |

This table provides a generalized hierarchy; actual reactivity can be influenced by specific reaction conditions and the steric/electronic environment of the substrate.

Mechanistic Studies of Key Transformations

Understanding the precise mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Transition State Analysis

Mechanistic distinctions between reaction pathways are often elucidated through the analysis of their respective transition states.

SNAr Reactions: The mechanistic dichotomy between stepwise and concerted SNAr pathways is a key area of study. acs.orgacs.org In the traditional stepwise mechanism, the reaction profile features two transition states and one stable intermediate (the Meisenheimer complex). mdpi.com In contrast, a concerted mechanism involves only a single transition state that has characteristics of the Meisenheimer structure but is not a stable energy minimum. springernature.combris.ac.ukresearchgate.net Computational studies and kinetic isotope effect (KIE) measurements are powerful tools for distinguishing these pathways. harvard.edunih.gov For a non-activated substrate like this compound, a concerted pathway with a "Meisenheimer-like" transition state is the more likely scenario for fluoride displacement. researchgate.netresearchgate.net

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling, the key oxidative addition step of the C-I bond to a Pd(0) center is also subject to mechanistic debate. It can proceed through a non-polar, three-centered concerted transition state or a more polar, SNAr-like nucleophilic displacement pathway. acs.orgchemrxiv.orgresearchgate.net The preferred pathway depends on the ligand, substrate, and coordination number of the metal. acs.org

Role of Catalysts and Ligands

In transition-metal-catalyzed cross-coupling reactions of the C-I bond in this compound, the choice of catalyst and ligand is paramount. Palladium-based systems are the most common.

The active catalyst is typically a Pd(0) species, which undergoes oxidative addition into the C-I bond. acs.org The ligands, most often phosphines, play a critical role in stabilizing the palladium center and modulating its reactivity. nih.gov

Electron-rich and bulky ligands , such as biaryl phosphines or phosphaadamantanes, are highly effective. dntb.gov.uaresearchgate.netproquest.comnih.gov The electron-rich nature of the ligand increases the electron density on the palladium center, which facilitates the oxidative addition step—often the rate-determining step in the catalytic cycle.

Steric bulk on the ligand promotes the formation of coordinatively unsaturated, monoligated Pd(0) species (L₁Pd(0)), which are highly reactive. nih.gov This bulk also accelerates the final reductive elimination step, which releases the product and regenerates the catalyst.

Table 2: Common Ligand Types in Palladium-Catalyzed Cross-Coupling

| Ligand Class | Example(s) | Key Features |

| Trialkylphosphines | P(t-Bu)₃ | Strongly electron-donating, bulky |

| Triarylphosphines | PPh₃ | Moderately donating, less bulky |

| Biaryl Phosphines | SPhos, XPhos | Bulky, electron-rich, pre-catalyst stability |

| Phosphaadamantanes | PA-H, PA-C14 | Bulky, electron-deficient (can be tuned) |

Radical Pathways vs. Ionic Pathways

For nucleophilic substitution on an unactivated aryl halide like this compound, the classical ionic SNAr pathway is energetically unfavorable. An important alternative is the radical-nucleophilic aromatic substitution (SRN1) mechanism. wikipedia.orgorganicreactions.orgdalalinstitute.comgovtpgcdatia.ac.in

The SRN1 mechanism is a chain reaction initiated by the transfer of an electron to the aryl halide substrate. wikipedia.org This forms a radical anion, which then rapidly fragments into an aryl radical and a halide anion. The aryl radical subsequently reacts with the incoming nucleophile to form a new radical anion, which propagates the chain by transferring its electron to a new molecule of the aryl halide starting material. wikipedia.orgresearchgate.net

Key distinctions between the ionic SNAr and radical SRN1 pathways are:

Substrate Scope: SNAr requires electron-withdrawing groups, whereas SRN1 does not. wikipedia.org

Initiation: SRN1 reactions often require an initiator, such as light (photostimulation) or a solvated electron, to start the chain reaction.

Inhibition: SRN1 reactions can be inhibited by radical scavengers, which is a common diagnostic test to distinguish them from ionic pathways.

Given the absence of strong electron-withdrawing groups on this compound, the SRN1 mechanism represents a plausible pathway for nucleophilic substitution reactions, particularly at the C-I bond.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei such as fluorine.

A complete NMR analysis of 2-Fluoro-5-iodothioanisole involves acquiring and interpreting one-dimensional spectra for proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on the analysis of structurally similar compounds such as 2-fluoro-5-iodotoluene (B1297526) and various fluorinated thioanisoles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the thioether group. The aromatic region would display a complex pattern due to spin-spin coupling between the protons and with the fluorine atom.

The methyl group (-SCH₃) would appear as a singlet, typically in the range of δ 2.4-2.6 ppm.

The three aromatic protons (H-3, H-4, and H-6) would exhibit distinct multiplets in the aromatic region (approximately δ 6.8-7.8 ppm). The proton ortho to the fluorine atom (H-3) would likely appear as a doublet of doublets due to coupling with the adjacent proton (H-4) and the fluorine atom. The proton H-4 would be split by two adjacent protons (H-3 and H-6), and H-6 would be split by H-4 and the fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The presence of the electronegative fluorine atom and the heavy iodine atom significantly influences the chemical shifts.

The methyl carbon (-SCH₃) is expected to have a chemical shift in the range of δ 15-20 ppm.

The spectrum would show six distinct signals for the aromatic carbons. The carbon directly bonded to the fluorine (C-2) would exhibit a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine atom will also show smaller couplings. The carbon attached to the iodine atom (C-5) would have its chemical shift influenced by the heavy atom effect, and the carbon attached to the sulfur (C-1) would also be clearly distinguishable.

¹⁹F NMR Spectroscopy: Fluorine-19 is a 100% naturally abundant, spin ½ nucleus, making ¹⁹F NMR a highly sensitive and informative technique. umanitoba.carsc.org The chemical shift of the fluorine atom is very sensitive to its electronic environment. umanitoba.ca For this compound, a single resonance is expected. The exact chemical shift would be dependent on the solvent and reference standard used but would fall within the typical range for aryl fluorides. This signal would likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |

| -SC H₃ | 2.4 - 2.6 (s, 3H) | 15 - 20 | |

| C -1 | 135 - 140 | ||

| C -2 | 160 - 165 | ¹JCF | |

| C -3 | 6.8 - 7.2 (dd) | 115 - 120 | ³JHH, ³JHF |

| C -4 | 7.2 - 7.6 (ddd) | 130 - 135 | ³JHH, ⁴JHH, ⁴JHF |

| C -5 | 90 - 95 | ||

| C -6 | 7.6 - 8.0 (dd) | 125 - 130 | ³JHH, ⁵JHF |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) spin coupling correlations. youtube.com For this compound, COSY would show cross-peaks between adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. columbia.educolumbia.edu Cross-peaks would be observed between the methyl protons and the methyl carbon, as well as between each aromatic proton (H-3, H-4, H-6) and its directly attached carbon atom (C-3, C-4, C-6). This allows for the direct assignment of the protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, typically within 5 Å. columbia.edunanalysis.com In the case of this compound, a NOESY spectrum would show a cross-peak between the methyl protons (-SCH₃) and the aromatic proton at the C-6 position, providing definitive evidence for the relative positioning of the thioanisole (B89551) group and the adjacent proton.

The conformation of the thioanisole group relative to the aromatic ring can be investigated by analyzing specific NMR parameters. The magnitude of long-range J-couplings (e.g., five-bond coupling between the methyl protons and the H-6 proton) can be sensitive to the dihedral angle between these groups. By measuring these coupling constants and comparing them with theoretical values from computational models, it is possible to deduce the preferred orientation of the methylthio group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and the molecular formula of the compound. For this compound (C₇H₆FIS), the calculated exact mass would be compared to the experimentally measured mass. A close match (typically within a few parts per million) would confirm the molecular formula. rsc.org

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₇H₆FIS | 267.9219 |

| [M+H]⁺ | C₇H₇FIS | 268.9297 |

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion can undergo fragmentation. libretexts.org The analysis of these fragments provides a fingerprint that helps to confirm the structure. For this compound, key fragmentation pathways would likely include:

Loss of a methyl radical: A common fragmentation for methyl ethers and thioethers is the loss of the methyl group (•CH₃), which would result in a fragment ion at m/z corresponding to [M-15]⁺.

Loss of a thio-methyl radical: Cleavage of the C-S bond could lead to the loss of the •SCH₃ radical, giving a fragment ion corresponding to the iodofluorobenzene cation.

Loss of iodine: The cleavage of the C-I bond would result in a fragment corresponding to the [M-127]⁺ ion.

Isotopic Pattern: A key feature in the mass spectrum would be the characteristic isotopic signature of iodine. Natural iodine consists of a single isotope (¹²⁷I), which simplifies the spectrum compared to compounds with bromine or chlorine.

The combination of the molecular ion peak and the pattern of fragment ions provides strong corroborative evidence for the proposed structure of this compound.

Vibrational Spectroscopy (IR and Raman)

Functional Group Identification and Aromatic Ring Vibrations

For a molecule such as this compound, IR and Raman spectroscopy would be instrumental in confirming the presence of its key functional groups. The spectra would be expected to show characteristic vibrations for the C-F, C-I, C-S, and S-CH₃ bonds, as well as vibrations associated with the substituted benzene (B151609) ring.

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C Ring Stretching: Multiple bands would be expected between 1600 cm⁻¹ and 1400 cm⁻¹, with their exact positions and intensities influenced by the substitution pattern.

C-S Stretching: These vibrations usually appear in the 750-600 cm⁻¹ range.

S-CH₃ (Thioanisole group) Vibrations: Methyl group stretching and bending modes would be present.

C-F and C-I Stretching: The carbon-fluorine stretch would likely appear in the 1250-1000 cm⁻¹ region, while the carbon-iodine stretch would be found at much lower frequencies, typically below 600 cm⁻¹.

Conformational Insights

Vibrational spectroscopy can also offer insights into the conformational preferences of the molecule, particularly concerning the orientation of the methyl group of the thioanisole moiety relative to the aromatic ring. Different conformers can give rise to distinct vibrational frequencies. By comparing experimental spectra with theoretical calculations for different possible conformations, the most stable arrangement in the gas phase or solution could be inferred.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Solid-State Molecular Structure Determination

A successful X-ray diffraction experiment on a suitable single crystal of this compound would yield a detailed model of its molecular structure in the solid state. This would confirm the connectivity of the atoms and provide the precise spatial relationship between the fluorine, iodine, and methylthio substituents on the benzene ring.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The crystallographic data would allow for the creation of detailed tables of geometric parameters.

| Parameter Type | Description |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-F, C-I, C-S, C-C in the ring). |

| Bond Angles | Angles formed by three connected atoms (e.g., C-C-F, C-S-C). |

| Dihedral Angles | Torsional angles describing the rotation around bonds, crucial for defining the conformation of the thioanisole group relative to the aromatic plane. |

Investigation of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This analysis is crucial for understanding the solid-state properties of a substance. For this compound, one would investigate various non-covalent interactions that dictate the crystal packing, such as:

Halogen Bonding: The iodine atom is a potential halogen bond donor, which could lead to significant interactions with electron-donating atoms on neighboring molecules.

Hydrogen Bonding: Weak C-H···F or C-H···S hydrogen bonds might be present.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

van der Waals Forces: General attractive and repulsive forces between molecules.

The analysis of these interactions helps to rationalize the observed crystal density, stability, and other macroscopic properties.

Halogen Bonding Characterization

Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a Lewis base. diva-portal.org The iodine atom in this compound is a potent halogen bond donor. semanticscholar.org

The strength of the σ-hole on the iodine is significantly enhanced by the presence of the electron-withdrawing fluorine atom on the same aromatic ring. semanticscholar.org This makes the iodine atom in this compound a more effective halogen bond donor compared to that in 2-iodothioanisole (B1305124) itself. In a crystalline structure or in solution with Lewis basic species (e.g., pyridines, carbonyls), this molecule would be expected to form strong and highly directional C-I•••N or C-I•••O halogen bonds. nih.gov These interactions play a crucial role in crystal engineering and the design of supramolecular assemblies. researchgate.net The geometry of this interaction is typically linear, with the C-I•••Lewis base angle approaching 180°.

Computational and Theoretical Chemistry Studies

Reaction Pathway Modeling and Energetics

Activation Barrier and Reaction Enthalpy Determination

The determination of activation barriers and reaction enthalpies is crucial for understanding the kinetics and thermodynamics of chemical processes involving 2-Fluoro-5-iodothioanisole. Computational methods, particularly density functional theory (DFT), are powerful tools for calculating these parameters. For instance, studies on the reactions of substituted iodobenzenes, a class of compounds to which this compound belongs, have utilized DFT to model reaction pathways and determine energy profiles. These calculations help in predicting the feasibility of a reaction and understanding the influence of substituents, such as the fluorine and methylthio groups in this case, on the reactivity of the C-I bond.

Analysis of Non-Covalent Interactions

Non-covalent interactions play a pivotal role in the supramolecular chemistry and material properties of this compound.

The iodine atom in this compound is a potent halogen bond donor. The electrophilic region on the iodine atom, known as the σ-hole, can interact favorably with Lewis bases. Computational studies allow for the quantification of the strength and directionality of these halogen bonds. The interplay between the electron-withdrawing fluorine atom and the electron-donating methylthio group modulates the magnitude of the σ-hole on the iodine, thereby tuning the strength of the halogen bonds it can form.

The aromatic ring of this compound can participate in arene-arene stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, are important in the solid-state packing of the molecule. Theoretical calculations can predict the preferred stacking geometries (e.g., parallel-displaced or T-shaped) and the associated interaction energies.

The sulfur atom in the methylthio group of this compound can also engage in non-covalent interactions. These can include chalcogen bonding, where the sulfur atom acts as a Lewis acid, or interactions with metal centers. Computational modeling can help to identify and characterize these sulfur-centered interactions, providing insights into the coordination chemistry and self-assembly of this molecule.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a valuable tool for predicting the spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Chemical Shifts: Theoretical calculations can provide predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These calculations are typically performed using DFT methods and can help in the assignment of experimental spectra.

IR Frequencies: The vibrational frequencies of this compound can be computed to predict its infrared (IR) spectrum. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to understand the vibrational modes associated with specific functional groups.

Applications As Synthetic Intermediates and Advanced Materials Precursors Non Biological

Building Blocks for Complex Organic Molecules

The distinct reactivity of the carbon-iodine, carbon-fluorine, and sulfur-methyl bonds makes 2-Fluoro-5-iodothioanisole a valuable building block for synthesizing intricate molecular architectures. Chemists can selectively target each functional group to introduce new substituents in a controlled, stepwise manner.

Precursors to Polysubstituted Aromatic and Heteroaromatic Systems

The primary application of this compound in this context is leveraging the carbon-iodine bond for cross-coupling reactions. The iodine atom is an excellent leaving group in transition metal-catalyzed reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. nbinno.com This reactivity makes it a preferred intermediate for many complex synthesis projects. nbinno.com

For instance, the iodine can be readily displaced in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings to attach a wide variety of organic fragments. This functionality is the cornerstone of building more complex polysubstituted aromatic systems. The fluorine and thioether groups often remain intact during these transformations, allowing for subsequent functionalization. The fluorine atom, due to its high electronegativity, influences the electron distribution of the aromatic ring, which can affect the reactivity and properties of the final molecule. nbinno.com

Scaffold for Multi-Functionalized Molecules

The structure of this compound acts as a molecular scaffold, enabling the sequential and regioselective introduction of multiple functional groups. The typical reaction sequence involves:

Modification at the Iodine Position: As mentioned, the C-I bond is the most reactive site for cross-coupling reactions.

Modification at the Fluorine Position: The C-F bond is significantly stronger and less reactive. However, it can undergo nucleophilic aromatic substitution (SNAr) under specific, often harsh, conditions, particularly if activated by other electron-withdrawing groups. This allows for the introduction of nucleophiles like amines, alkoxides, or thiolates.

Modification of the Thioether Group: The methylthio group can be oxidized to a sulfoxide or sulfone, which further alters the electronic properties of the ring and can act as a directing group for subsequent reactions. Alternatively, the methyl group can be cleaved to yield a thiophenol, which opens up another avenue for functionalization.

This differential reactivity provides a strategic advantage for chemists to build complex, multi-functionalized molecules with precise control over the substitution pattern on the aromatic ring.

Role in Ligand Design for Catalysis (Non-biological)

In the field of homogeneous catalysis, the performance of a metal catalyst is critically dependent on the ligands that coordinate to the metal center. thieme-connect.comresearchgate.net Building blocks like this compound are valuable for creating custom ligands with specific electronic and steric properties.

Thioether-Containing Ligands in Transition Metal Catalysis

While historically less utilized than phosphorus or nitrogen-based ligands, thioether-containing ligands are gaining increasing attention in catalysis. thieme-connect.comresearchgate.net The sulfur atom in a thioether group is a soft donor, making it suitable for coordinating with soft transition metals like palladium, platinum, rhodium, and copper. thieme-connect.com This coordination can stabilize the metal center and influence its catalytic activity. researchgate.net The thioether moiety can be incorporated into various ligand frameworks, including bidentate (e.g., S,O- or S,N-ligands) or tridentate "pincer" type ligands, which are known to stabilize the metal-carbon bond during catalytic cycles. researchgate.netmdpi.com

| Ligand Type | Coordinating Atoms | Typical Metal | Application Example |

| S,O-Ligand | Sulfur, Oxygen | Palladium (Pd) | C-H Olefination of Thiophenes researchgate.net |

| S,N-Ligand | Sulfur, Nitrogen | Ruthenium (Ru) | Transfer Hydrogenation |

| Pincer Ligand | e.g., S-C-S | Palladium (Pd) | Cross-Coupling Reactions mdpi.com |

Halogenated Ligand Effects on Catalytic Selectivity and Activity

The presence of halogens on a ligand can profoundly impact the catalyst's performance through electronic and steric effects. rsc.orgresearchgate.netacs.org

Steric Effects: The iodine atom is large and polarizable. Its presence on a ligand backbone introduces significant steric bulk. This steric hindrance can control the approach of substrates to the metal center, influencing the regioselectivity or enantioselectivity of a reaction. rsc.orgnih.govresearchgate.net Furthermore, the iodine atom itself can participate in non-covalent interactions, such as halogen bonding, which can pre-organize the ligand structure or interact with substrates, further directing the reaction outcome. researchgate.net

Precursors for Advanced Materials

Halogenated and sulfur-containing aromatic compounds are important building blocks for high-performance polymers and organic electronic materials. nbinno.comresearchgate.net this compound, or derivatives thereof, can serve as a monomer or precursor in the synthesis of such materials.

The incorporation of fluorine into organic materials is a well-established strategy to tune their electronic properties. rsc.org Fluorine's high electronegativity generally lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This can enhance the material's stability against oxidative degradation and facilitate electron injection, which is beneficial for applications in organic electronics like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nbinno.comrsc.org

Furthermore, thioether linkages are the basis for an important class of high-performance thermoplastics known as polyphenylene sulfides (PPS). researchgate.netwikipedia.orgbritannica.com These materials are renowned for their exceptional thermal stability and chemical resistance. wikipedia.org PPS is typically synthesized by reacting a dihalogenated aromatic compound (like dichlorobenzene) with a sulfur source. wikipedia.orgswicofil.com Halogenated thiophenols can also be used as monomers in light-initiated polymerization reactions to produce PPS. nih.gov By analogy, a difunctional derivative of this compound could be envisioned as a specialty monomer to create a fluorinated PPS variant with modified properties, such as improved processability or specific electronic characteristics.

| Property Enhancement by Fluorination | Application in Materials Science |

| Lowered HOMO/LUMO Energy Levels | Improved stability and electron injection in OLEDs and OFETs rsc.org |

| Enhanced Dielectric Properties | Development of advanced liquid crystals nbinno.com |

| Increased Thermal Stability | Creation of high-performance polymers |

| Modified Intermolecular Interactions (C-H···F) | Control of solid-state packing and charge mobility rsc.org |

Components in Optoelectronic Materials

There is no specific information available in the searched scientific literature detailing the use of this compound as a component in optoelectronic materials, such as conjugated systems.

In principle, fluorinated aromatic compounds are of significant interest in optoelectronics. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of organic molecules, which can facilitate electron injection and improve stability against oxidative degradation in electronic devices. However, specific studies applying these principles to this compound have not been found.

Materials for Semiconductor Fabrication

No specific research or data could be located that describes the application of this compound in materials for semiconductor fabrication.

The development of organic semiconductors often involves molecules with tailored electronic properties and the ability to form ordered structures. While fluorination is a known strategy to influence these properties in organic materials, there is no evidence in the available literature to suggest that this compound has been specifically investigated for this purpose.

Self-Assembled Monolayers (SAMs) and Surface Chemistry

There are no specific studies detailing the use of this compound for the formation of self-assembled monolayers (SAMs) or in other surface chemistry applications.

The thioanisole (B89551) (methylthiobenzene) moiety is related to thiophenols, which are known to form SAMs on noble metal surfaces like gold and silver through the sulfur-metal bond. Fluorination of such molecules can impart desirable properties to the surface, such as hydrophobicity and low surface energy. Despite this, the specific adsorption behavior and potential applications of this compound in surface chemistry have not been reported in the reviewed literature.

Polymer Chemistry Applications

Information regarding the use of this compound as a monomer or precursor in polymer chemistry is not available in the current body of scientific literature.

The presence of an iodine atom suggests that this compound could potentially serve as a monomer in cross-coupling polymerization reactions (e.g., Suzuki, Stille, or Heck reactions) to form conjugated polymers. Such polymers are foundational to many advanced materials. Fluorine-containing polymers often exhibit unique properties, including high thermal stability and chemical resistance. Nevertheless, there are no specific reports of this compound being utilized in such polymerization processes.

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methods for preparing 2-Fluoro-5-iodothioanisole and related halothioanisoles often rely on classical, multi-step procedures that may not align with modern principles of green chemistry. A significant future research direction will be the development of more atom-economical, energy-efficient, and environmentally benign synthetic pathways.

One of the primary challenges is to move away from harsh reagents and stoichiometric reactions. Future synthetic strategies could focus on:

Catalytic C-H Functionalization: A major goal will be the direct, regioselective introduction of the methylthio group onto a pre-existing fluoro-iodobenzene scaffold, or vice-versa. This approach, utilizing transition-metal catalysis, would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste. uni-muenster.demdpi.comacs.org

Metal-Free Synthesis: Exploring metal-free synthetic routes, potentially using hypervalent iodine reagents, could offer a more sustainable alternative to traditional metal-catalyzed reactions. researchgate.net This would circumvent issues related to the cost, toxicity, and removal of metal contaminants from the final product.

Solvent-Free and Aqueous Conditions: The development of synthetic protocols that operate under solvent-free conditions or in environmentally friendly solvents like water would significantly improve the sustainability profile of this compound synthesis.

Exploration of Novel Reactivity and Transformation Pathways

The unique electronic properties conferred by the fluorine and iodine substituents, along with the methylthio group, suggest that this compound could participate in a variety of novel chemical transformations. A key area of future research will be to systematically explore and harness this reactivity.

Advanced Cross-Coupling Reactions: While the iodine atom is a well-established handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), future work could explore more challenging and novel couplings. semanticscholar.orgscilit.comsoton.ac.uk This includes investigating the selective activation of the C-I bond in the presence of the potentially reactive C-S and C-F bonds under various catalytic systems.

Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock new reaction pathways for this compound. nih.govbeilstein-journals.orgprinceton.edu For instance, the generation of aryl radicals from the C-I bond under mild conditions could enable novel C-C and C-heteroatom bond formations that are not accessible through traditional thermal methods. The interaction of the sulfur atom in these photochemical processes also warrants investigation. nih.gov

Directed C-H Activation: The fluorine and methylthio groups could potentially act as directing groups for the functionalization of the aromatic C-H bonds. Research into ortho-lithiation or transition-metal-catalyzed C-H activation directed by these groups could provide a powerful tool for creating highly substituted and complex aromatic structures. nih.govnih.gov

Integration into Automated or Flow Chemistry Systems

The translation of synthetic routes for this compound and its derivatives into automated and continuous flow systems represents a significant engineering and chemical challenge. The benefits of such an approach include improved safety, reproducibility, and scalability.

Future research in this area will likely focus on:

Development of Robust Flow Protocols: Designing and optimizing continuous flow processes for the synthesis of this compound would allow for safer handling of potentially hazardous reagents and intermediates. nih.govmdpi.commdpi.com Flow chemistry can also enable reactions to be performed at elevated temperatures and pressures, potentially accelerating reaction rates and improving yields. researchgate.netuc.pt

Automated Synthesis Platforms: The integration of the synthesis of this compound into automated platforms would facilitate high-throughput screening of reaction conditions and the rapid generation of analog libraries for drug discovery or materials science applications. synplechem.com This would involve the development of modular systems capable of performing multi-step syntheses with in-line purification and analysis.

Computational Design and Predictive Modeling for Directed Synthesis

Computational chemistry and predictive modeling are becoming increasingly indispensable tools in modern chemical research. For this compound, these approaches can provide valuable insights into its properties and reactivity, guiding experimental work.

Key areas for future computational research include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of known and novel reactions involving this compound. wiley.com This can help in understanding the regioselectivity of reactions and in designing more efficient catalysts.

Predictive Modeling of Reactivity: Computational models can be developed to predict the reactivity of the different functional groups in this compound under various conditions. This would allow for the in silico screening of potential reactions and catalysts, saving significant experimental time and resources.

Design of Novel Derivatives: Molecular modeling can be used to design new derivatives of this compound with specific electronic or steric properties for targeted applications in materials science or medicinal chemistry.

Expanded Applications in Non-Traditional Chemical Fields

While this compound is currently primarily viewed as a synthetic intermediate, its unique combination of functional groups suggests potential for direct application in a range of non-traditional fields.

Materials Science: The polarizability of the C-I bond and the electronic properties of the fluoro- and methylthio-substituted ring could make this compound or its derivatives interesting building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). unibo.itcnr.it Research into the synthesis of oligomers and polymers incorporating this moiety is a promising avenue.

Medicinal Chemistry and Chemical Biology: The incorporation of fluorine can significantly modulate the metabolic stability and pharmacokinetic properties of drug candidates. nih.govmdpi.com The thioanisole (B89551) motif is also present in some biologically active molecules. sigmaaldrich.com Future research could explore the synthesis and biological evaluation of more complex molecules derived from this compound as potential therapeutic agents or chemical probes. researchgate.netmdpi.com The fluorinated thioether moiety could be a valuable pharmacophore in its own right.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-iodothioanisole, and how can purity be optimized?

- Methodology :

- Step 1 : Start with halogenation of 2-fluoroanisole using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to introduce the iodine substituent at the 5-position .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts.

- Step 3 : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to verify the absence of residual solvents or isomers .

Q. How can the solubility and stability of this compound be characterized for experimental use?

- Methodology :

- Solubility : Test in common solvents (DMSO, DMF, THF) using UV-Vis spectroscopy at 25°C. For example, it is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) .

- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4°C to 60°C), and light exposure. Monitor via TLC and LC-MS to identify decomposition products .

Q. What spectroscopic techniques are most effective for structural elucidation?

- Key Techniques :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and confirm methoxy (δ ~3.8 ppm) and thioether groups.

- HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ at m/z 284.0 (calculated for C₇H₆FIS) .

- IR Spectroscopy : Identify C-F (1100–1200 cm⁻¹) and C-S (600–700 cm⁻¹) stretching vibrations .

Advanced Research Questions

Q. How does steric hindrance from the iodine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Experimental Design :

- Substrate Screening : Compare reaction yields with Pd(PPh₃)₄ catalyst under inert conditions (80°C, 12 hrs) using aryl boronic acids of varying steric bulk.

- Kinetic Analysis : Monitor reaction progress via GC-MS to determine rate constants and activation parameters.

- Data Interpretation : Lower yields (<40%) with bulky boronic acids suggest steric interference at the 5-iodo position. Use DFT calculations (B3LYP/6-31G*) to model transition states .

Q. What strategies resolve contradictions in reported thermochemical data (e.g., enthalpy of formation)?

- Methodology :

- Comparative Analysis : Replicate DSC measurements (NIST protocols) under standardized conditions (heating rate 10°C/min, nitrogen atmosphere).

- Error Mitigation : Cross-validate with computational methods (Gaussian 16, CBS-QB3) to reconcile discrepancies. For example, experimental ΔfH° ≈ −120 kJ/mol vs. computed −115 kJ/mol .

- Literature Review : Identify outliers in datasets (e.g., improper calibration in older studies) using systematic reviews on Reaxys or SciFinder .

Q. How can computational modeling predict the compound’s behavior in photoredox catalysis?

- Workflow :

- TD-DFT Calculations : Simulate UV-Vis spectra (CAM-B3LYP/def2-TZVP) to identify charge-transfer states.

- Redox Potentials : Calculate E₁/₂ for the iodine center using SMD solvation models (e.g., in acetonitrile).

- Validation : Compare predicted redox activity (−0.8 V vs. SCE) with cyclic voltammetry data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.